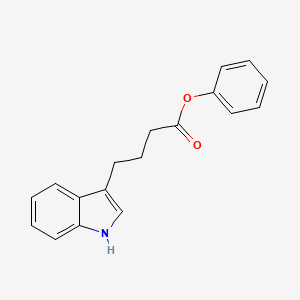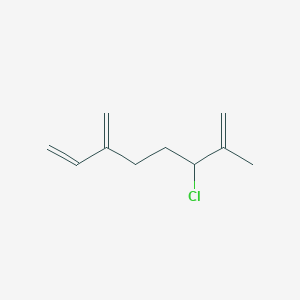
3-Chloro-2-methyl-6-methylideneocta-1,7-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-methyl-6-methylideneocta-1,7-diene is an organic compound with the molecular formula C10H15Cl. It is a derivative of myrcene, a monoterpene that is commonly found in essential oils. This compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a methylene group attached to an octadiene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-6-methylideneocta-1,7-diene typically involves the chlorination of myrcene. Myrcene can be obtained from natural sources such as turpentine or synthesized via the pyrolysis of β-pinene. The chlorination process is carried out under controlled conditions to ensure the selective addition of chlorine to the desired position on the myrcene molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-methyl-6-methylideneocta-1,7-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.
Major Products
Oxidation: Epoxides, alcohols
Reduction: Saturated hydrocarbons
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
3-Chloro-2-methyl-6-methylideneocta-1,7-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-methyl-6-methylideneocta-1,7-diene involves its interaction with various molecular targets. Its structure allows it to participate in reactions that modulate biological pathways, particularly those involved in inflammation. The compound’s ability to inhibit certain enzymes and signaling molecules contributes to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Myrcene: A monoterpene with a similar structure but without the chlorine atom.
β-Pinene: Another monoterpene that serves as a precursor for myrcene synthesis.
Limonene: A related monoterpene with a similar backbone but different functional groups.
Uniqueness
3-Chloro-2-methyl-6-methylideneocta-1,7-diene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated counterparts. This uniqueness makes it valuable in specific synthetic and research applications .
Propriétés
Numéro CAS |
72420-53-2 |
|---|---|
Formule moléculaire |
C10H15Cl |
Poids moléculaire |
170.68 g/mol |
Nom IUPAC |
3-chloro-2-methyl-6-methylideneocta-1,7-diene |
InChI |
InChI=1S/C10H15Cl/c1-5-9(4)6-7-10(11)8(2)3/h5,10H,1-2,4,6-7H2,3H3 |
Clé InChI |
UQBVCZWNPCCZMC-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(CCC(=C)C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


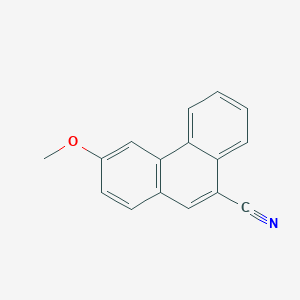
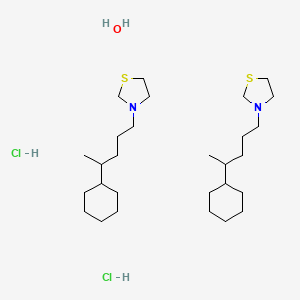
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
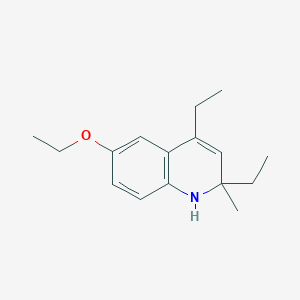
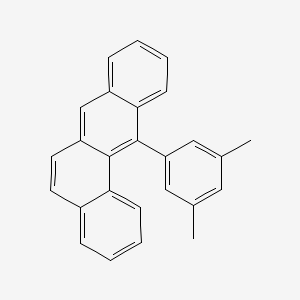
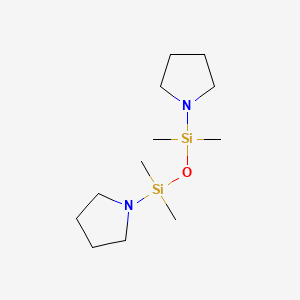
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)
![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)
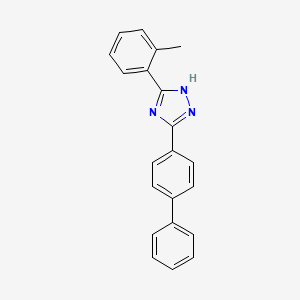


![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
